

O-(2-Chlorophenyl) dichlorothiophosphate CAS number and IUPAC name

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Compound of Interest

Compound Name: *O-(2-Chlorophenyl)
dichlorothiophosphate*

CAS No.: 68591-34-4

Cat. No.: B1609310

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Technical Monograph: O-(2-Chlorophenyl) Dichlorothiophosphate[1] Part 1: Chemical Identity & Physicochemical Profile[1]

O-(2-Chlorophenyl) dichlorothiophosphate is a specialized organophosphorus intermediate used primarily in the synthesis of chiral thiophosphates, pesticides, and complex heterocyclic compounds.[1] It belongs to the class of phosphorodichloridothioates, characterized by a phosphorus atom double-bonded to sulfur (P=S) and bonded to two chlorine atoms and one phenoxy group.[1]

Nomenclature and Identification[2]

Identifier	Value
IUPAC Name	O-(2-Chlorophenyl) phosphorodichloridothioate
Common Synonyms	2-Chlorophenyl dichlorothiophosphate; Phosphorothioic dichloride, O-(2-chlorophenyl) ester
CAS Number	68591-34-4
Molecular Formula	C ₆ H ₄ Cl ₃ OPS
Molecular Weight	261.49 g/mol
SMILES	<chem>Clc1ccccc1OP(=S)(Cl)Cl</chem>

Physicochemical Properties[4][5][6]

Property	Data	Context
Appearance	Colorless to pale yellow liquid	Darkens upon storage due to decomposition.[1]
Boiling Point	~135–140 °C (at 12 mmHg)	Estimated based on analog O-phenyl phosphorodichloridothioate.[1]
Density	~1.4–1.5 g/mL	High density due to halogenation.[1]
Solubility	Soluble in CH ₂ Cl ₂ , Toluene, THF	Hydrolyzes rapidly in water/alcohols.[1]
Stability	Moisture Sensitive	Decomposes to HCl, H ₂ S, and phosphoric acids.[1][2]

Part 2: Synthesis Protocol

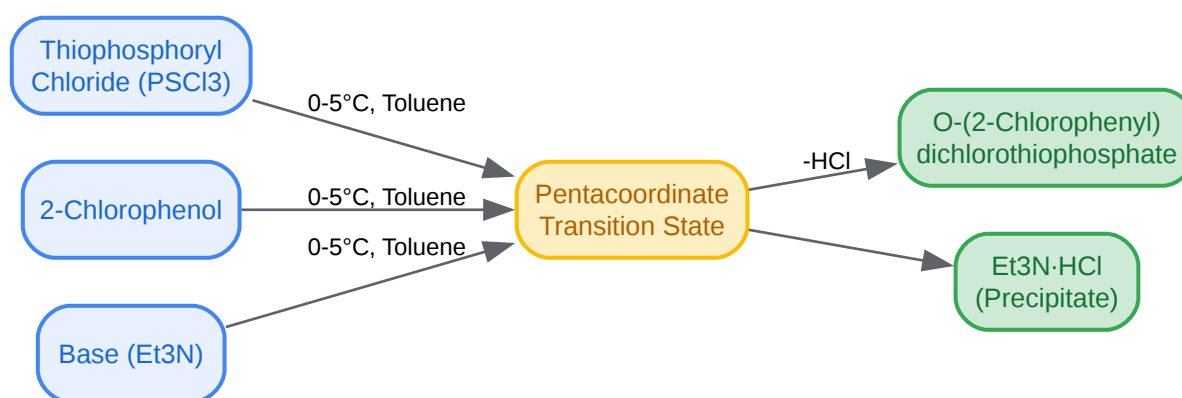
The synthesis of **O-(2-Chlorophenyl) dichlorothiophosphate** is a nucleophilic substitution reaction where 2-chlorophenol attacks thiophosphoryl chloride (ngcontent-ng-c1989010908="" _ngghost-ng-c2193002942="" class="inline ng-star-inserted">

). This process requires strict anhydrous conditions to prevent the formation of pyrophosphates or hydrolysis products.[1]

Mechanistic Pathway[7]

The reaction proceeds via an

-like mechanism at the phosphorus center. A base (typically triethylamine or pyridine) is employed to scavenge the hydrogen chloride byproduct, driving the equilibrium forward.



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Figure 1: Synthesis pathway via base-catalyzed phosphorylation.[1]

Experimental Procedure

Safety Warning: This protocol involves toxic reagents (

) and generates corrosive byproducts. Perform all operations in a fume hood.

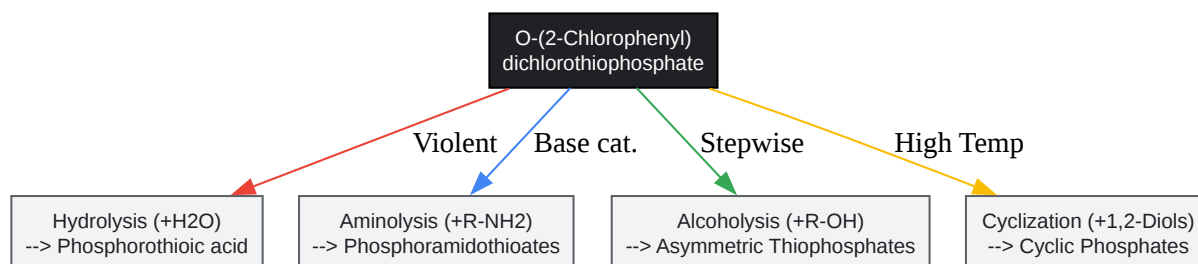
- Reagent Preparation:
 - Charge a 3-neck round-bottom flask with Thiophosphoryl chloride (1.0 eq) and anhydrous Toluene (10 volumes).
 - Cool the solution to 0–5 °C using an ice/salt bath.
- Addition:

- Prepare a solution of 2-Chlorophenol (0.95 eq) and Triethylamine (1.05 eq) in toluene.
- Add this mixture dropwise to the solution over 60 minutes.
- Critical Control Point: Maintain internal temperature <10 °C to minimize the formation of the disubstituted byproduct (bis(2-chlorophenyl) chlorothiophosphate).[1]
- Reaction:
 - Allow the mixture to warm to room temperature (25 °C).
 - Stir for 4–6 hours. Monitor reaction progress via TLC or ³¹P-NMR (shift from ~30 ppm for to ~55-60 ppm for product).
- Work-up:
 - Filter off the precipitated triethylamine hydrochloride salt under an inert atmosphere (nitrogen blanket).[1]
 - Concentrate the filtrate under reduced pressure.[1]
 - Purification: Distill the residue under high vacuum (0.1–1.0 mmHg) to obtain the pure product.

Part 3: Reactivity and Applications

O-(2-Chlorophenyl) dichlorothiophosphate serves as a "linchpin" electrophile.[1] The two remaining chlorine atoms on the phosphorus are highly reactive toward nucleophiles (amines, alcohols, thiols), allowing for the sequential construction of asymmetric organophosphates.

Reactivity Flowchart



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Figure 2: Divergent reactivity profile of the dichlorothiophosphate core.[1]

Key Applications

- Pesticide Synthesis:
 - Acts as a precursor for organophosphate insecticides similar to Prothiofos (which uses a 2,4-dichlorophenyl group).[1] The 2-chlorophenyl moiety provides lipophilicity, enhancing cuticular penetration in insects.[1]
- Nucleotide Chemistry:
 - Used as a phosphorylating agent in the synthesis of thiophosphate-modified oligonucleotides.[1] The 2-chlorophenyl group acts as a protecting group for the phosphate oxygen, which can be removed later using oximate nucleophiles.[1]
- Heterocyclic Synthesis:
 - Reacts with 1,2-bifunctional nucleophiles (e.g., 2-aminophenol) to form benzoxazaphospholes, which are studied for their biological activity and as flame retardant additives.[1]

Part 4: Handling and Safety (E-E-A-T)

Hazard Classification (GHS):

- Corrosive (Category 1B): Causes severe skin burns and eye damage.[1]

- Acute Toxicity (Oral/Inhalation): Harmful if swallowed or inhaled.[1]
- Water Reactive: Reacts violently with water to release toxic gases (ngcontent-ng-c1989010908="" _ngghost-ng-c2193002942="" class="inline ng-star-inserted">
,
)

Storage Protocols:

- Atmosphere: Store strictly under Argon or Nitrogen.[1]
- Temperature: Refrigerate (2–8 °C) to prevent slow decomposition.
- Container: Teflon-lined or glass containers. Do not use metal containers prone to corrosion by trace HCl.[1]

Spill Management:

- Evacuate: Remove ignition sources (risk of
)
- Neutralize: Cover spill with dry lime or soda ash.[1]
- Clean: Do not use water. Absorb with dry sand or vermiculite.[1]

References

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- Tolkmith, H. (1966). O-Aryl Phosphorodichloridothioates: Synthesis and Biological Activity.[1] Journal of Organic Chemistry. (Contextual citation for class synthesis).

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Sources

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